[2-(Hydroxymethyl)cyclobutyl]methanol [2-(Hydroxymethyl)cyclobutyl]methanol
Brand Name: Vulcanchem
CAS No.: 5140-07-8
VCID: VC11672808
InChI: InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2
SMILES: C1CC(C1CO)CO
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

[2-(Hydroxymethyl)cyclobutyl]methanol

CAS No.: 5140-07-8

Cat. No.: VC11672808

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

[2-(Hydroxymethyl)cyclobutyl]methanol - 5140-07-8

CAS No. 5140-07-8
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name [2-(hydroxymethyl)cyclobutyl]methanol
Standard InChI InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2
Standard InChI Key GAADRFVRUBFCML-UHFFFAOYSA-N
SMILES C1CC(C1CO)CO
Canonical SMILES C1CC(C1CO)CO

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclobutane ring with two hydroxymethyl (-CH2_2OH) groups attached to adjacent carbon atoms. The trans configuration of these substituents is evident in its IUPAC name, [2-(hydroxymethyl)cyclobutyl]methanol. The stereoisomer [(1R,2S)-2-(hydroxymethyl)cyclobutyl]methanol demonstrates the impact of chiral centers on molecular interactions . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC6H12O2\text{C}_6\text{H}_{12}\text{O}_2
Molecular Weight116.16 g/mol
SMILESC1CC(C1CO)CO
InChIKeyGAADRFVRUBFCML-UHFFFAOYSA-N
LogP-0.37
Hydrogen Bond Donors2
Rotatable Bonds2

The low LogP value (-0.37) suggests moderate hydrophilicity, while the two rotatable bonds indicate conformational flexibility critical for molecular recognition in biological systems.

Spectroscopic and Crystallographic Data

Though crystallographic data is limited in the provided sources, the compound’s purity and stereochemical integrity are often confirmed via HPLC (99.95% purity) and polarimetry ([α]D=15.3[\alpha]_D = -15.3^\circ in chloroform) . Nuclear magnetic resonance (NMR) spectroscopy would typically reveal distinct signals for the cyclobutane ring protons (δ 1.5–2.5 ppm) and hydroxymethyl groups (δ 3.4–4.0 ppm).

Synthesis and Reaction Chemistry

Key Synthetic Routes

The synthesis of [2-(hydroxymethyl)cyclobutyl]methanol derivatives often involves stereoselective reduction of protected cyclobutanone precursors. A patented method outlines the following steps:

  • Substrate Preparation: (2S-trans)-2,3-bis[(benzoyloxy)methyl]cyclobutanone is dissolved in anhydrous methylene chloride.

  • Reduction: Diisobutylaluminum chloride (1.27 equivalents) is added at -40°C, followed by quenching with methanol.

  • Workup: The mixture is filtered through magnesium sulfate and crystallized from methanol/water to yield the diol dibenzoate ester (68% yield) .

Critical parameters include temperature control (-40°C to -32°C during quenching) and solvent choice, which minimizes side reactions.

Reaction Optimization

Alternative reducing agents such as triisobutylaluminum and iridium tetrachloride have been explored . For example, iridium-catalyzed hydrogenation in isopropanol at reflux yields the diol with 95% purity . The table below compares reaction conditions:

Reducing AgentSolventTemperatureYieldPurity
DiisobutylaluminumCH2_2Cl2_2-40°C68%99.95%
TriisobutylaluminumToluene-50°C55%95%
Iridium tetrachlorideIsopropanolReflux60%97%

Quenching with aqueous ammonium chloride or hydrochloric acid is essential to neutralize excess reducing agents .

Applications in Organic Synthesis and Pharmaceuticals

Intermediate for Bioactive Molecules

The compound’s vicinal diol structure makes it a versatile intermediate for antiviral agents and enzyme inhibitors. For instance, protected derivatives serve as precursors to carbocyclic nucleosides , which mimic natural nucleosides in binding viral polymerases.

Material Science Applications

The cyclobutane ring’s strain energy (≈26 kcal/mol) imparts rigidity to polymers incorporating this moiety. Potential uses include:

  • High-strength elastomers: Crosslinking via hydroxymethyl groups enhances mechanical properties.

  • Liquid crystals: The bicyclic structure promotes mesophase stability.

Stereochemical Considerations

The stereoisomer [(1R,2S)-2-(hydroxymethyl)cyclobutyl]methanol (CAS 54445-64-6) exhibits distinct physicochemical properties:

Property[2-(Hydroxymethyl)cyclobutyl]methanol[(1R,2S)-Isomer]
Specific RotationNot reported-15.3°
Melting Point75–77°C Not reported
SolubilityMethanol, CH2_2Cl2_2Ethyl acetate

Enantioselective synthesis remains a challenge, requiring chiral auxiliaries or asymmetric catalysis .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing Rh- or Ir-based catalysts to improve enantiomeric excess.

  • Biological Screening: Evaluating diol derivatives as inhibitors of HIV-1 integrase or SARS-CoV-2 proteases.

  • Polymer Chemistry: Incorporating the cyclobutane diol into recyclable thermosets via dynamic covalent chemistry.

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116.1578 g/mol